Acetone-18O
Description
Acetone-18O (C₃H₆¹⁸O) is an oxygen-18 isotopologue of acetone, where the natural oxygen atom in the carbonyl group (C=O) is replaced with the stable isotope oxygen-16. This labeled compound is primarily utilized in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) as a solvent or reference material to study molecular structures, dynamics, and isotopic tracing in biomolecules such as proteins and amino acids . Its isotopic labeling enables precise tracking of oxygen-containing functional groups in chemical and biochemical reactions, making it indispensable in advanced analytical workflows.
This compound retains the general physicochemical properties of natural acetone (e.g., high volatility, miscibility with water and organic solvents) but exhibits distinct spectroscopic characteristics due to the isotopic mass difference. For example, the ¹⁸O substitution alters vibrational modes in infrared (IR) spectroscopy and chemical shifts in NMR, enhancing resolution in spectral analyses .
Properties
IUPAC Name |
propan-2-(18O)one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6O/c1-3(2)4/h1-2H3/i4+2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSCPPACGZOOCGX-DOMIDYPGSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=[18O])C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10469780 | |
| Record name | Acetone-18O | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10469780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
60.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7217-26-7 | |
| Record name | Acetone-18O | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10469780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7217-26-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Acetone-18O can be synthesized through the exchange of the oxygen atom in acetone with the oxygen-18 isotope. One common method involves the reaction of acetone with water enriched with oxygen-18 under acidic or basic conditions. The reaction is typically carried out at elevated temperatures to facilitate the exchange process.
Industrial Production Methods: Industrial production of this compound involves the use of highly enriched oxygen-18 water and acetone in a controlled environment. The process requires specialized equipment to handle the isotopic materials and ensure the purity of the final product. The reaction conditions are optimized to achieve a high yield of this compound with minimal contamination from other isotopic species.
Chemical Reactions Analysis
Types of Reactions: Acetone-18O undergoes various chemical reactions similar to those of regular acetone, including:
Oxidation: this compound can be oxidized to produce acetic acid-18O using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield isopropanol-18O using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: this compound can participate in nucleophilic substitution reactions, where the oxygen-18 atom can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.
Substitution: Various nucleophiles, such as halides or amines, under acidic or basic conditions.
Major Products Formed:
Oxidation: Acetic acid-18O
Reduction: Isopropanol-18O
Substitution: Various substituted acetone derivatives depending on the nucleophile used.
Scientific Research Applications
Acetone-18O has a wide range of applications in scientific research, including:
Chemistry: Used as a tracer in reaction mechanisms to study the pathways and intermediates involved in chemical reactions.
Biology: Employed in metabolic studies to trace the incorporation and transformation of acetone in biological systems.
Medicine: Utilized in diagnostic imaging techniques, such as positron emission tomography (PET), to study metabolic processes and disease states.
Industry: Applied in the development of new materials and processes, particularly in the field of isotopic labeling and tracing.
Mechanism of Action
The mechanism of action of Acetone-18O involves its incorporation into chemical and biochemical processes where the oxygen-18 isotope acts as a tracer. The presence of the oxygen-18 isotope allows researchers to track the movement and transformation of acetone through various pathways. This is particularly useful in studying reaction mechanisms, metabolic processes, and the fate of acetone in different environments.
Comparison with Similar Compounds
Acetone-d6 (Deuterated Acetone)
Acetone-d6 (C₃D₆O) replaces all six hydrogen atoms in acetone with deuterium. While both Acetone-18O and Acetone-d6 are isotopologues, their applications diverge:
| Property | This compound | Acetone-d6 |
|---|---|---|
| Isotopic Substitution | ¹⁸O in carbonyl group | Deuterium (²H) in methyl groups |
| Primary Application | Oxygen tracing in NMR/MS | Solvent for ¹H NMR suppression |
| Molecular Weight | 60.06 g/mol | 64.12 g/mol |
| Key Advantage | Tracks oxygen-containing bonds | Eliminates proton interference |
Acetone-d6 is favored in proton NMR due to its ability to suppress solvent peaks, whereas this compound is critical for studying oxygen-dependent reaction mechanisms, such as phosphorylation or esterification .
Acetone-13C (Carbon-13 Labeled Acetone)
Acetone-13C (¹³CH₃COCH₃) incorporates carbon-13 isotopes, typically at specific positions (e.g., carbonyl or methyl carbons). Unlike this compound, which focuses on oxygen dynamics, Acetone-13C is used to trace carbon pathways in metabolic studies or organic synthesis.
| Property | This compound | Acetone-13C |
|---|---|---|
| Isotopic Substitution | ¹⁸O | ¹³C |
| Analytical Technique | NMR, MS | NMR, Isotope Ratio MS |
| Research Focus | Oxygen metabolism | Carbon flux analysis |
Comparison with Functionally Similar Compounds
Methanol-18O
Methanol-18O (CH₃¹⁸OH) is another oxygen-18 labeled solvent. Both compounds serve as isotopic tracers but differ in reactivity and application scope:
| Property | This compound | Methanol-18O |
|---|---|---|
| Functional Group | Ketone | Alcohol |
| Application | Protein dynamics in NMR | Metabolic studies, ester synthesis |
| Boiling Point | 56°C | 65°C |
| Chemical Stability | Stable under inert conditions | Prone to oxidation |
Methanol-18O is more reactive in acid-catalyzed reactions (e.g., esterification), whereas this compound’s inertness makes it suitable for non-denaturing biomolecular studies .
Phenol-18O
Phenol-18O (C₆H₅¹⁸OH) is used to study oxygen-dependent enzymatic processes, such as tyrosine phosphorylation. Unlike this compound, phenol derivatives are less volatile and more toxic, limiting their use as solvents.
| Property | This compound | Phenol-18O |
|---|---|---|
| Toxicity | Low | High |
| Volatility | High | Low |
| Research Use | Solvent for biomolecules | Substrate in enzymatic assays |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
